molecular formula C16H26N2 B4939545 1-ethyl-4-(4-isopropylbenzyl)piperazine

1-ethyl-4-(4-isopropylbenzyl)piperazine

Cat. No.: B4939545
M. Wt: 246.39 g/mol
InChI Key: ZHFIHCVPXKBBBJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-isopropylbenzyl)piperazine is a piperazine derivative featuring an ethyl group at the 1-position and a 4-isopropylbenzyl substituent at the 4-position of the piperazine ring. Its synthesis involves the reaction of 4-isopropylbenzaldehyde with tert-butyl piperazine-1-carboxylate, followed by sodium triacetoxyborohydride-mediated reductive amination and subsequent Boc-deprotection with trifluoroacetic acid, achieving a 98% yield . The compound incorporates structural motifs such as the monoterpene fragment p-cymene (via the 4-isopropylbenzyl group), which is associated with diverse pharmacological activities, including anti-inflammatory and antitumor effects . Piperazine itself serves as a flexible linker and pharmacophore, enhancing the molecule's ability to interact with biological targets like receptors and enzymes .

Properties

IUPAC Name

1-ethyl-4-[(4-propan-2-ylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-4-17-9-11-18(12-10-17)13-15-5-7-16(8-6-15)14(2)3/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFIHCVPXKBBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylpiperazine Derivatives

Benzylpiperazines (BZPs) are a subclass of piperazine derivatives with broad biological activity. Key comparisons include:

  • N-Benzylpiperazine (BZP) : A designer drug with psychostimulatory effects, structurally similar but lacking the ethyl and isopropyl groups. BZP binds to serotonin and dopamine receptors, whereas 1-ethyl-4-(4-isopropylbenzyl)piperazine’s bulky substituents may reduce CNS activity and improve metabolic stability .
  • However, solubility differences arise; direct attachment of substituents (as in the target) reduces aqueous solubility (e.g., <20 μM at pH 2.0 vs. 60–80 μM for N-benzylpiperazine derivatives with spacers) .
  • Cycl-1 II (1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) : A cyclizine derivative with demonstrated anti-inflammatory activity in Wistar rats. The target compound’s simpler substitution pattern (single 4-isopropylbenzyl group) may streamline synthesis while retaining comparable efficacy .

Piperazine Derivatives with Receptor-Targeting Substituents

  • MCL0129: A melanocortin-4 (MC4) receptor antagonist containing a fluorophenyl and isopropylpiperidine group. Unlike MCL0129, the target compound lacks polar moieties (e.g., naphthyl groups), suggesting divergent therapeutic applications (e.g., anti-inflammatory vs. anxiolytic effects) .
  • GBR 12909 : A dopamine reuptake inhibitor with bis(4-fluorophenyl)methoxy and phenylpropyl groups. The rigid structure of GBR 12909 confers high dopamine transporter (DAT) affinity (IC₅₀ = 8 nM), whereas the target’s flexible ethyl and benzyl groups may reduce DAT binding but improve solubility .

Piperazine Derivatives in PARP-1 Inhibition

Piperazine-substituted naphthoquinones exhibit selective PARP-1 inhibition. While the target compound lacks a naphthoquinone core, its 4-isopropylbenzyl group may enhance hydrophobic interactions with enzyme pockets, analogous to PARP-1 inhibitors with aromatic substituents .

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives

Compound Key Substituents Solubility (μM) Receptor/Enzyme Affinity Biological Activity
This compound Ethyl, 4-isopropylbenzyl Low (direct attachment) Moderate 5-HT1A binding Anti-inflammatory (predicted)
N-Benzylpiperazine (BZP) Benzyl High Serotonin/dopamine receptors Psychostimulant
1-(4-Methoxybenzyl)piperazine 4-Methoxybenzyl Moderate Not reported Potential CNS modulation
GBR 12909 Bis(4-fluorophenyl)methoxy ethyl Low DAT (IC₅₀ = 8 nM) Dopamine reuptake inhibition
Cycl-1 II Ethyl, bis-aryl methyl Moderate Not reported Anti-inflammatory

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